1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester
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Overview
Description
1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester is an organic compound with a unique structure that includes a cyclopentene ring, a carboxylic acid group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester typically involves the esterification of 1-Cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester involves its interaction with various molecular targets, depending on the specific application. In biological systems, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentene-1-carboxylic acid: Lacks the ethyl ester group, making it less reactive in esterification reactions.
3-(1-Methylethyl)-1-cyclopentene-1-carboxylic acid: Similar structure but without the ester group, affecting its reactivity and applications.
Ethyl 3-(1-methylethyl)-1-cyclopentene-1-carboxylate: Another ester derivative with slight structural differences.
Uniqueness
1-Cyclopentene-1-carboxylic acid, 3-(1-methylethyl)-, ethyl ester is unique due to its combination of a cyclopentene ring, a carboxylic acid group, and an ethyl ester group. This unique structure imparts specific reactivity and makes it valuable for various applications in research and industry.
Properties
CAS No. |
820236-11-1 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 3-propan-2-ylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-4-13-11(12)10-6-5-9(7-10)8(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
UNZDJDZBIPINLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(CC1)C(C)C |
Origin of Product |
United States |
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